molecular formula C8H12N2O2S B11709206 3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid

3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid

Cat. No.: B11709206
M. Wt: 200.26 g/mol
InChI Key: CAXRPMQZCAVNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid is a chemical compound characterized by the presence of a pyrazole ring, a sulfanyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrazole ring.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxyl group, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, affecting cellular processes. The propanoic acid moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
  • 5-Methyl-1H-pyrazole-3-propanoic acid-13C5

Comparison:

  • Structural Differences: The presence of the sulfanyl group in 3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid distinguishes it from similar compounds, potentially leading to different reactivity and biological activity.
  • Unique Properties: The combination of the pyrazole ring, sulfanyl group, and propanoic acid moiety in this compound provides a unique set of chemical and physical properties, making it valuable for specific applications in research and industry.

This detailed overview highlights the significance of this compound in various scientific domains

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

3-[(2-methylpyrazol-3-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C8H12N2O2S/c1-10-7(2-4-9-10)6-13-5-3-8(11)12/h2,4H,3,5-6H2,1H3,(H,11,12)

InChI Key

CAXRPMQZCAVNQR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CSCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.